molecular formula C7H10N2O2 B2783100 5-Hydrazinyl-2-methoxyphenol CAS No. 1314959-35-7

5-Hydrazinyl-2-methoxyphenol

Cat. No.: B2783100
CAS No.: 1314959-35-7
M. Wt: 154.169
InChI Key: INZNDVBFDCJSNS-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-methoxyphenol (CAS RN: Not explicitly provided in evidence) is a phenolic derivative featuring a hydrazinyl (-NH-NH₂) substituent at the 5-position and a methoxy (-OCH₃) group at the 2-position of the benzene ring. This compound is of interest in organic synthesis due to its dual functional groups, which enable diverse reactivity, including condensation reactions and chelation properties.

Properties

IUPAC Name

5-hydrazinyl-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-7-3-2-5(9-8)4-6(7)10/h2-4,9-10H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZNDVBFDCJSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydrazinyl-2-methoxyphenol can be synthesized by reacting 2-methoxyphenol with hydrazine hydrate in the presence of a catalyst such as copper (II) sulfate. The reaction typically takes place at a temperature of 70-80°C, yielding the compound as a brownish-yellow powder.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydrazine group is oxidized to form various products.

    Reduction: The compound can also participate in reduction reactions, where the hydrazine group is reduced to form different derivatives.

    Substitution: Substitution reactions involving the methoxy group or the phenolic hydroxyl group are also possible.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Hydrazinyl-2-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as an antioxidant and anti-inflammatory agent.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 5-Hydrazinyl-2-methoxyphenol exerts its effects involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

  • 5-Hydrazinyl-2-methoxyphenol: Combines a phenolic hydroxyl (-OH), hydrazinyl (-NH-NH₂), and methoxy (-OCH₃) groups. The hydrazinyl group enables nucleophilic reactivity (e.g., forming hydrazones), while the methoxy group stabilizes aromaticity via electron donation.
  • 5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline (Compound 8 in ) : Features a methoxy group and a benzimidazole ring instead of hydrazinyl. The benzimidazole moiety enhances π-π stacking interactions, making it suitable for biological applications (e.g., enzyme inhibition) .
  • 1-Methyl-1-phenylhydrazine (CAS RN: 618-40-6): Contains a hydrazine core but lacks phenolic or methoxy groups. Its reactivity is dominated by the N–N bond, facilitating use as a reducing agent or in heterocycle synthesis .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Profile
This compound* ~154.16 Not reported Not reported Polar solvents (e.g., MeOH)
5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline ~265.30 Not reported Not reported DMSO, DMF
1-Methyl-1-phenylhydrazine 122.16 N/A 118 (21 mm Hg) Organic solvents (e.g., EtOH)

*Estimated based on molecular formula C₇H₁₀N₂O₂.

Key Research Findings

  • Biological Activity: Benzimidazole derivatives (e.g., Compound 8) show higher binding affinity to enzymes like lipoxygenases compared to hydrazinyl phenols, attributed to their planar aromatic systems .
  • Thermodynamic Stability : Methoxy groups in all compounds enhance thermal stability by reducing ring strain and electron withdrawal.
  • Industrial Relevance : Hydrazine derivatives (e.g., 1-Methyl-1-phenylhydrazine) are prioritized in bulk synthesis due to lower production costs, whereas benzimidazole derivatives are niche, high-value research chemicals .

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